Ganclclovir, [8-3H]
Description
Historical Context of Tritium-Labeled Antiviral Compounds
The use of tritium in pharmaceutical research originated in the mid-20th century, following its isolation by Ernest Rutherford, Mark Oliphant, and Paul Harteck in 1934. Early applications focused on radiometric dating and metabolic pathway tracing, but the unique properties of tritium—particularly its low-energy beta emission (max 18.6 keV) and manageable half-life (12.33 years)—soon attracted interest in drug development. By the 1970s, tritium labeling became integral to studying nucleoside analogues like acyclovir, whose mechanism of action depended on selective phosphorylation in virally infected cells.
Tritium’s incorporation into antiviral compounds faced significant technical challenges. Traditional methods, such as heterogeneous catalytic tritiation, often degraded sensitive functional groups in complex molecules like ganciclovir. This limitation spurred innovation in late-stage isotopic labeling strategies. The 2021 development of a homogeneous palladium-catalyzed hydrogenolysis reaction marked a turning point, enabling chemists to introduce tritium into arylthianthrenium salts under mild conditions. This advance proved particularly relevant for nucleoside analogues, preserving their structural integrity while introducing radioactive labels at specific positions (Table 1).
Table 1: Key Properties of Ganciclovir [8-³H]
| Property | Value |
|---|---|
| Molecular Formula | C~9~H~13~N~5~O~4~ |
| Molar Weight | 255.23 g/mol |
| Specific Activity | 10–30 Ci/mmol (0.37–1.11 TBq/mmol) |
| Radioactive Concentration | 1 mCi/mL |
| Storage Conditions | -20°C in ethanol:water (1:1) |
| Radionuclide | ³H (tritium) |
The evolution of tritium labeling techniques paralleled breakthroughs in antiviral therapy. Ganciclovir, first synthesized in the 1980s, required precise metabolic studies to validate its proposed mechanism—selective phosphorylation by viral thymidine kinase followed by incorporation into viral DNA. Tritium labeling at the 8th position provided an optimal balance between isotopic stability and minimal steric interference, allowing researchers to monitor DNA chain termination caused by ganciclovir triphosphate.
Rationale for Isotopic Labeling in Nucleoside Analogue Studies
Isotopic labeling of nucleoside analogues serves three primary objectives: (1) tracing drug distribution and metabolism, (2) quantifying substrate incorporation into nucleic acids, and (3) elucidating enzyme-substrate interactions. Tritium’s low beta energy minimizes radiation damage to biological samples while retaining sufficient detectability via liquid scintillation counting. In ganciclovir, the 8-³H label provides distinct advantages over alternative isotopes like ¹⁴C or ³²P. The compact size of the tritium atom introduces negligible structural perturbation, ensuring that labeled and unlabeled molecules exhibit nearly identical biochemical behavior.
Recent studies leveraging tritiated nucleoside analogues have revealed critical insights into viral replication mechanisms. For example, metabolic labeling with ganciclovir [8-³H] demonstrated preferential incorporation into cytomegalovirus DNA over host DNA, confirming the drug’s selectivity for viral polymerases. Additionally, pulse-chase experiments using this compound quantified the intracellular persistence of ganciclovir triphosphate, informing dosing regimens without requiring pharmacokinetic data from clinical trials.
The development of advanced tritiation methods has further enhanced the utility of labeled nucleoside analogues. Molecular palladium catalysts now enable chemists to introduce tritium into prefunctionalized intermediates like arylthianthrenium salts, bypassing the need for harsh reaction conditions that could degrade the glycosidic bond in ganciclovir. This technique’s compatibility with diverse functional groups—including hydroxyl and amine moieties present in nucleoside analogues—ensures high labeling efficiency while maintaining the compound’s antiviral activity.
Comparative analyses of labeling strategies highlight the superiority of late-stage tritiation for complex molecules. Early methods often required multistep syntheses starting from tritiated precursors, leading to isotopic dilution and reduced specific activity. In contrast, modern approaches permit the introduction of ³H at the final stages of synthesis, maximizing radioactivity while minimizing procedural complexity (Figure 1). For ganciclovir [8-³H], this methodology ensures a specific activity of 10–30 Ci/mmol, sufficient for sensitive detection in in vitro and in vivo models.
Figure 1: Tritium Labeling Strategies for Nucleoside Analogues
- Precursor-Based Labeling : Incorporation of ³H during early synthetic steps (lower specific activity)
- Late-Stage Catalytic Tritiation : Direct ³H introduction to advanced intermediates (higher specific activity)
- Enzymatic Phosphorylation : Post-synthetic labeling using kinase-mediated reactions (limited substrate scope)
Properties
Molecular Formula |
C9H13N5O4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-8-tritio-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i3T |
InChI Key |
IRSCQMHQWWYFCW-WJULDGBESA-N |
Isomeric SMILES |
[3H]C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Overview
Ganciclovir is an antiviral drug effective against herpesviruses, particularly cytomegalovirus (HCMV). Radiolabeled forms of ganciclovir, such as ganciclovir [8-3H], are used in research to study its metabolism, distribution, and mechanism of action.
Synthesis of Ganciclovir
Several synthetic routes exist for ganciclovir, utilizing guanine, acetylguanine, or 2-amino-6-chloropurine as starting materials. One efficient method involves a one-pot synthesis starting from guanine.
One-Pot Synthesis of Ganciclovir
- Diacetylation: Guanine is treated with acetic anhydride in the presence of iodine (5%) to form diacetyl guanine.
- N-Alkylation: The diacetyl guanine intermediate undergoes in situ N-alkylation with 1,3-di-O-acetyl-2-deoxy-D-ribofuranose (AMDP) in the presence of Amberlite IR-120 as a catalyst to yield an N-alkylated intermediate.
- Deacetylation: The N-alkylated intermediate is deacetylated to produce ganciclovir.
This method improves upon traditional methods by reducing cost and improving efficiency. The use of Amberlite IR-120 enhances yield and purity, and ethanol is used as a more environmentally friendly solvent.
Synthesis of High-Purity Monoacetyl Ganciclovir
- React ganciclovir with trimethyl borate in toluene under reflux.
- Add triethylamine and 1-acetylimidazole.
- Stir at room temperature to control the ratio of monoacetylganciclovir to N,O-diacetylganciclovir to approximately 94:4.
- Add methanol dropwise at a low temperature.
Preparation of [8-3H]-Ganciclovir
[8-3H]-Ganciclovir is commercially available from Moravek Biochemicals. The radiochemical purity is typically greater than 97% as determined by HPLC.
Analysis and Purification
- HPLC Analysis: High-performance liquid chromatography (HPLC) is used to determine the radiochemical purity of [8-3H]-ganciclovir.
- Separation of Ganciclovir and its Phosphorylated Derivatives: A strong anion exchange column is used with ammonium phosphate buffers to separate ganciclovir from its phosphorylated metabolites.
- Radioactivity Counting: Tritium levels are quantified using liquid scintillation spectrometry.
Applications in Research
[8-3H]-Ganciclovir is used in various research applications, including:
- Gene Expression Imaging: To detect herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene expression in cultured cells.
- Metabolism Studies: To study the metabolism of ganciclovir in human hepatocytes.
- Evaluating Anti-HCMV Drugs: To assess new anti-HCMV drugs.
Data Tables
Table 1: Effect of Different Solvents on Ganciclovir Yield
| Solvent | Yield (%) |
|---|---|
| Ethanol | 85 |
| Methanol | 78 |
| Isopropanol | 72 |
| Tetrahydrofuran | 65 |
| Dichloromethane | 58 |
Table 2: Reagent Quantities
| Reagent | Quantity |
|---|---|
| Guanine | 12.0 g (80 mmol) |
| Acetic Anhydride | 24 mL |
| AMDP | 19.90 g (80 mmol) |
| Amberlite IR-120 | 0.24 g (0.80 mmol) |
| Methylamine (40% in Water) | 60 mL |
Chemical Reactions Analysis
Formation of the Glycerol Side Chain
A masked glycerol derivative (2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane) is used to introduce the 1,3-dihydroxy-2-propoxymethyl group. This intermediate undergoes deprotection under mild conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the glycerol-derived moiety .
Coupling with Diacetylguanine
The glycerol derivative is condensed with diacetylguanine in dimethylacetamide using methanesulfonic acid as a catalyst. This forms an intermediate (e.g., compound 5 in Scheme 1), which is later hydrolyzed to yield the amino form (compound 6 ) .
Final Deprotection and Reduction
The trityl and acetal groups are removed via acid hydrolysis, followed by reduction with sodium borohydride to yield ganciclovir .
Key Yield Data
| Step | Intermediate | Yield | Source |
|---|---|---|---|
| Condensation with diacetylguanine | Compound 5 | 44% | |
| Alkaline hydrolysis | Compound 6 | 79% | |
| Deprotection and reduction | Ganciclovir | 73% |
Impurities and Isomeric Challenges
Synthesis of ganciclovir often generates regioisomeric impurities, such as isoganciclovir (±)-9-[(2,3-dihydroxypropoxy)methyl]guanine. Separation techniques like selective crystallization are critical to isolate the desired product .
Isoganciclovir Formation
During condensation reactions, regioisomers (e.g., 8 and 9 ) form due to positional isomerism. These are distinguished via NMR shifts:
-
8 (N⁷-isomer): δ 8.36 ppm for H-8 and δ 5.68 ppm for N-CH 2-O .
-
9 (N⁹-isomer): Downfield shift (~0.20 ppm) for H-8 compared to 8 .
Radiolabeling Considerations
While the search results do not explicitly describe [8-³H] Ganciclovir, radiolabeling typically involves replacing hydrogen with tritium at the 8-position of the purine ring. This could be achieved via:
-
Catalytic tritiation : Using tritium gas and a catalyst (e.g., palladium) to exchange hydrogen at the 8-position.
-
Chemical synthesis : Incorporating tritium during the formation of the guanine base or glycerol side chain.
HPLC Analysis
Ganciclovir and its derivatives are quantified using reversed-phase HPLC with UV detection (254 nm). Mobile phases typically consist of phosphate buffers and organic modifiers (e.g., acetonitrile) .
Sample Analysis Protocol
-
Homogenize tissue samples in acetonitrile-phosphate buffer.
-
Centrifuge and filter supernatant.
Pharmacokinetic Relevance
Ganciclovir undergoes renal excretion (90% unchanged) with a half-life of 2.5–3.6 hours in adults. Its poor oral bioavailability (~5–9%) necessitates intravenous administration for systemic infections .
Scientific Research Applications
Ganclclovir, [8-3H] is widely used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ganciclovir in the body.
Molecular Interactions: Investigating the binding interactions of ganciclovir with viral DNA polymerase and other molecular targets.
Drug Development: Evaluating the efficacy and safety of new antiviral drugs by comparing them with ganciclovir.
Medical Research: Exploring the potential use of ganciclovir in treating other viral infections and cancers.
Mechanism of Action
Ganciclovir exerts its antiviral effects by inhibiting viral DNA synthesis. It is phosphorylated to ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral DNA polymerase . The selective activation of ganciclovir by viral thymidine kinase ensures that it primarily affects infected cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Ganciclovir vs. Aciclovir
Ganciclovir and aciclovir (CAS 59277-89-3) are both guanine-derived antivirals but differ in potency and spectrum.
| Property | Ganciclovir | Aciclovir |
|---|---|---|
| Molecular Formula | C₉H₁₃N₅O₄ | C₈H₁₁N₅O₃ |
| Molecular Weight | 255.23 g/mol | 225.21 g/mol |
| Primary Use | CMV infections | HSV/VZV infections |
| Bioavailability | ~5–9% (oral) | 15–30% (oral) |
| Half-life | 2.5–4.0 hours | 2.5–3.3 hours |
Aciclovir requires triphosphorylation for activation, whereas ganciclovir’s extended side chain enhances affinity for CMV-encoded kinases, conferring superior activity against CMV . Impurities in aciclovir synthesis (e.g., 2-aminopurine derivatives) are rigorously controlled via titration and chromatographic methods, as detailed in pharmacopeial standards .
Isotopic Analogs: Tritium-Labeled Antivirals
Tritiated analogs like Adenine [8-³H] and Guanosine derivatives share applications in tracer studies but differ in structure and specificity.
Ganclclovir, [8-³H] distinguishes itself through its antiviral specificity, whereas adenine and guanosine analogs are broader nucleic acid metabolism tracers.
Pharmacokinetic and Pharmacodynamic Comparisons
- Absorption: Poor oral bioavailability (~5–9%), necessitating intravenous administration for systemic CMV treatment .
- Metabolism : Minimal hepatic metabolism; >90% excreted unchanged in urine .
In contrast, Aciclovir [8-³H] (if available) would exhibit faster renal clearance due to its lower molecular weight and simpler structure . Tritium labeling in both compounds reduces bioactivity slightly but is critical for sensitive detection in tracer studies .
Research and Commercial Considerations
- Synthesis Challenges: Tritiation at the 8-position of guanine requires specialized radiochemical techniques to avoid side reactions, as seen in aciclovir impurity profiles (e.g., 2-amino-7-substituted purines) .
- Regulatory Compliance : Suppliers must adhere to CLP regulations (e.g., Annex VIII) for safe handling and emergency response information .
- Cost and Availability : Ganclclovir, [8-³H] is niche and costly (e.g., ~$73,000–$174,000 for similar tritiated compounds) , reflecting its specialized use in virology research.
Data Tables
Table 1: Key Suppliers of Tritiated Antivirals
Table 2: Analytical Methods for Quality Control
| Compound | Purity Test Method | Key Impurities Controlled |
|---|---|---|
| Ganciclovir | HPLC, NMR | N-acetylated derivatives |
| Aciclovir | Potentiometric titration | 2-aminopurine analogs |
Q & A
Q. How should long-term stability studies be designed to predict [8-³H]-Ganciclovir degradation in clinical formulations?
- Answer : Follow ICH Q1A guidelines:
- Conditions : 25°C/60% RH (long-term), 40°C/75% RH (accelerated).
- Analytics : Monitor total radioactivity (LSC) vs. intact compound (HPLC) to distinguish chemical vs. radiolytic decay.
- Regulatory Note: Include mass balance studies to account for degradation products .
Methodological Framework
- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis validity .
- Literature Review : Use Google Scholar with Boolean operators (e.g., "Ganciclovir [8-³H]" AND "pharmacokinetics") to identify knowledge gaps .
- Safety Protocols : Adopt PPE guidelines from Cayman Chemical’s SDS, emphasizing glove material testing (e.g., Viton® vs. latex) .
For experimental reproducibility, reference the Beilstein Journal’s guidelines on supplementary data submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
